alpha-Methylstyrene

説明

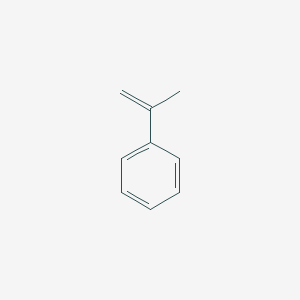

Structure

3D Structure

特性

IUPAC Name |

prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-8(2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLMUPLGERFSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10, Array | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6144-04-3, 25086-17-3, 17112-16-2, 25014-31-7, 29858-73-9 | |

| Record name | Benzene, (1-methylethenyl)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17112-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(α-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-methylethenyl)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29858-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025661 | |

| Record name | alpha-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropenylbenzene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 115 °F. May be mildly toxic by ingestion, inhalation and skin absorption. Vapors may be narcotic by inhalation. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with a characteristic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic odor. | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329.7 °F at 760 mmHg (NTP, 1992), 165.4 °C, 164 °C, 330 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

129 °F (NTP, 1992), 84 °C, 83.89 °C (CLOSED CUP), 57.8 °C (Cleveland open-cup), 54 °C, 129 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALC; SOL IN ALL PROPORTIONS IN ACETONE, CARBON TETRACHLORIDE, Sol in benzene, chloroform, Sol in ether, Sol in n-heptane, ethanol, In water, 116 mg/l @ 25 °C, Solubility in water, g/100ml at 20 °C: 0.012 (very poor), Insoluble | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.91 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9106, Critical volume, 3.26 ml/g; critical density, 0.29 g/ml; specific heat of liquid, 2.0460 J/g deg K at 40 °C, & 2.1757 J/g deg K at 100 °C; specific heat of vapor, 1.2357 J/g deg K at 25 °C; heat of formation of liquid, 112.97 kJ/mol at 25 °C; heat of polymerization, 39.75 kJ/mol; cubical coefficient of expansion, 9.774X10-4 at 20 °C, Relative density (water = 1): 0.91, 0.91 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.08, 4.08 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.9 mmHg at 68 °F ; 5 mmHg at 93 °F (NTP, 1992), 1.9 [mmHg], 1.9 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 300, 2 mmHg | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | alpha-Methyl styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Contaminated by (max concn) cumene (0.15%), n-propylbenzene (0.20%), sec-butylbenzene (0.40%), tert-butylbenzene (0.40%), trans-2-phenylbutane-2 (0.05%), 2-phenylbutene-1 (0.01%), dimers (0.01%), polymers(0.01%), phenol (0.005%), and p-tert-butylcatechol (as stabilizer; 0.005%)., beta-Methylstyrene is an impurity contained in alpha-methylstyrene at a concn of about 0.5% by weight(1). | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid ... | |

CAS No. |

98-83-9, 25014-31-7 | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, (1-methylethenyl)-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D46R9753IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene, alpha-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WL4D7164.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-9 °F (NTP, 1992), -23.2 °C, -23 °C, -10 °F | |

| Record name | ISOPROPENYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALPHA-METHYL STYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/196 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-METHYL STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | α-METHYL STYRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/776 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | alpha-Methyl styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0429.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Alpha-Methylstyrene: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methylstyrene (AMS) is an organic compound with the chemical formula C₉H₁₀. It is a colorless, oily liquid with a characteristic sharp, aromatic odor.[1][2] Structurally, it is a derivative of styrene with a methyl group attached to the alpha-carbon of the vinyl group. This seemingly small structural modification imparts unique properties and reactivity to AMS, making it a valuable monomer and intermediate in the chemical industry. This in-depth technical guide provides a comprehensive overview of the fundamental properties and reactivity of this compound, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key processes to support researchers, scientists, and professionals in drug development and polymer chemistry.

Fundamental Properties of this compound

The core physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (Prop-1-en-2-yl)benzene | [3] |

| Synonyms | Isopropenylbenzene, 2-Phenylpropene | [4][5] |

| CAS Number | 98-83-9 | [4][6][7][8][9][10][11][12][13] |

| Chemical Formula | C₉H₁₀ | [3][6][7][8][9][12] |

| Molecular Weight | 118.18 g/mol | [4][6][7][9][13] |

| Appearance | Colorless liquid | [3][4][7][11][14] |

| Odor | Characteristic aromatic odor | [1][2][6][14] |

| Density | 0.91 g/cm³ at 20°C | [3][15][16] |

| Boiling Point | 165 °C (329 °F) | [1][3][4][7][14][15] |

| Melting Point | -23.2 °C (-9.8 °F) | [1][4][13][14][15] |

| Flash Point | 40-54 °C (104-129 °F) | [1][2][4][7][15][16][17][18] |

| Vapor Pressure | 1.9 - 2.1 mmHg at 20°C | [1][11][19][20] |

| Refractive Index | 1.536 - 1.540 at 20°C | [4][7][10][12][14][19][21] |

Table 2: Solubility of this compound

| Solvent | Solubility | References |

| Water | Insoluble (0.1 - 0.12 g/L at 20-25°C) | [2][3][4][11][15][18] |

| Organic Solvents | Miscible with most organic solvents | [15] |

| Soluble in Acetone, Ether, Benzene, Alcohol, Heptane, Chloroform | [4][11][18] |

Reactivity of this compound

The presence of a vinyl group attached to a benzene ring, along with the alpha-methyl group, governs the reactivity of AMS. It readily undergoes addition reactions, particularly polymerization, and is susceptible to oxidation and hydrogenation.

Polymerization

This compound can be polymerized via cationic, anionic, and free-radical mechanisms. However, a key characteristic of AMS polymerization is its low ceiling temperature (Tc), which is the temperature above which the polymer is thermodynamically unstable and depolymerization is favored. For poly(this compound), the ceiling temperature is approximately 61-65°C.[11][22]

Cationic polymerization of AMS can be initiated by Lewis acids (e.g., SnCl₄, AlCl₃) or Brønsted acids.[1][23] The reaction proceeds through a carbocationic intermediate.

Experimental Protocol: Cationic Polymerization of this compound using a Solid Acid Catalyst

This protocol describes a heterogeneous polymerization using Maghnite-Na, a sodium-exchanged montmorillonite clay, as a non-toxic and easily separable catalyst.[4]

Materials:

-

This compound (AMS), freshly distilled

-

Maghnite-Na (solid acid catalyst)

-

Dichloromethane (for extraction)

-

Methanol (for precipitation)

-

Sealed reaction tubes

-

Magnetic stirrer

-

Vacuum oven

Procedure:

-

Prepare a mixture of 16.9 mmol of AMS and 0.3 g of Maghnite-Na in a sealed tube.[4]

-

Stir the mixture using a magnetic stirrer at a controlled temperature (e.g., 0°C).[4]

-

After a defined period (e.g., 6 hours), stop the reaction.

-

Extract the resulting polymer with dichloromethane.[4]

-

Precipitate the polymer by adding the dichloromethane solution to methanol.[4]

-

Wash the precipitated polymer several times with methanol.

-

Dry the polymer at 40°C in a vacuum oven and weigh to determine the yield.[4]

-

The polymer can be further purified by re-dissolving in dichloromethane and re-precipitating in methanol before characterization.[4]

Anionic polymerization of AMS can be initiated by strong bases, such as organolithium compounds (e.g., n-butyllithium) or alkali metal hydrides.[3][6] This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions.[18]

Experimental Protocol: Anionic Polymerization of this compound

This protocol outlines a general procedure for the living anionic polymerization of AMS.

Materials:

-

This compound (AMS), rigorously purified and dried

-

Anhydrous tetrahydrofuran (THF) as solvent

-

n-Butyllithium (n-BuLi) in hexane as initiator

-

Anhydrous methanol (for termination)

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Under an inert atmosphere (argon or nitrogen), add freshly distilled THF to a flame-dried reaction flask equipped with a magnetic stir bar.

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Add the purified AMS monomer to the cooled THF.

-

Slowly add a calculated amount of n-BuLi initiator to the solution. The appearance of a characteristic cherry-red color indicates the formation of the living poly(alpha-methylstyryl) anion.[22]

-

Allow the polymerization to proceed for a desired time.

-

Terminate the polymerization by adding a small amount of degassed, anhydrous methanol. The color of the solution will disappear.[22]

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

-

Filter and dry the polymer under vacuum.

Free-radical polymerization of AMS can be initiated by thermal or photochemical decomposition of initiators like benzoyl peroxide or AIBN. However, due to the low ceiling temperature, high molecular weight homopolymers are difficult to obtain. AMS is often used as a comonomer with other vinyl monomers, such as styrene and acrylonitrile, to modify the properties of the resulting copolymers.[13][20][21][24] The presence of AMS can slow down the polymerization rate.[13][20]

Oxidation

The double bond in this compound is susceptible to oxidation. A notable reaction is the cleavage of the C=C double bond to form acetophenone. This can be achieved using various oxidizing agents. A synergistic catalytic system of N-hydroxyphthalimide (NHPI) and a cobalt complex can be used for the aerobic oxidation of AMS to acetophenone.[8]

Hydrogenation

The double bond of this compound can be readily hydrogenated to form cumene (isopropylbenzene). This reaction is typically carried out using a heterogeneous catalyst, such as palladium on alumina (Pd/Al₂O₃) or a nickel-based catalyst.[9][12][16][25] The hydrogenation is an important industrial process, particularly in the context of the cumene process for phenol and acetone production, where AMS is a byproduct that is often hydrogenated back to cumene and recycled.[12][25]

Experimental Protocol: Hydrogenation of this compound

This protocol provides a general outline for the catalytic hydrogenation of AMS.

Materials:

-

This compound (AMS)

-

Heptane (or another suitable solvent)

-

Palladium on alumina (Pd/Al₂O₃) catalyst

-

Hydrogen gas

-

A suitable reactor (e.g., a stirred tank reactor or a fixed-bed reactor)

Procedure:

-

Prepare a solution of AMS in heptane (e.g., 18 vol%).[16]

-

Introduce the catalyst into the reactor.

-

Heat the reactor to the desired temperature (e.g., 45-50°C) and pressurize with hydrogen to the desired pressure (e.g., 1-40 bar).[16]

-

Feed the AMS solution into the reactor and maintain the reaction conditions.

-

Monitor the reaction progress by analyzing samples for the disappearance of AMS and the formation of cumene using techniques like gas chromatography.

-

Upon completion, cool the reactor, depressurize, and separate the product from the catalyst.

Electrophilic Addition

The electron-rich double bond of this compound readily undergoes electrophilic addition reactions. A classic example is the addition of halogens or hydrogen halides.[26][27][28]

Experimental Protocol: Bromination of this compound

This protocol describes the formation of a bromohydrin from AMS using N-bromosuccinimide (NBS) as a bromine source in the presence of water.[14]

Materials:

-

This compound (AMS)

-

N-Bromosuccinimide (NBS)

-

Acetone (containing a small amount of water)

-

Hexane

-

Anhydrous sodium sulfate

-

Reaction flask with a magnetic stirrer

-

Ice bath

Procedure:

-

In a flask, dissolve 5.9 g (50 mmol) of α-methylstyrene in 5 ml of acetone.[14]

-

Add 1.025 equivalents of NBS to the solution and stir at room temperature until all the NBS has dissolved.

-

Continue stirring the solution for an additional 30 minutes.[14]

-

Remove the acetone by simple distillation at a temperature below 60°C.

-

Add 25 ml of hexane to the residue and dry the solution with anhydrous sodium sulfate.[14]

-

Cool the solution in an ice bath and stir for 15 minutes to precipitate the succinimide byproduct.[14]

-

Filter the solution and wash the solid with a small amount of cold hexane.

-

Remove the hexane from the filtrate by simple distillation to obtain the product.[14]

Industrial Production and Applications

Industrial Production via the Cumene Process

This compound is primarily produced as a byproduct in the cumene process, which is the dominant industrial route for the synthesis of phenol and acetone.[10][11][17][29][30]

The process involves the following key steps:

-

Alkylation: Benzene is alkylated with propylene to produce cumene.

-

Oxidation: Cumene is oxidized with air to form cumene hydroperoxide (CHP). In this step, some side reactions lead to the formation of dimethylbenzyl alcohol (DMBA) and acetophenone.[10]

-

Cleavage: CHP is cleaved in the presence of an acid catalyst (typically sulfuric acid) to yield phenol and acetone.

-

Dehydration: The byproduct DMBA is dehydrated under the acidic conditions of the cleavage step to form this compound.[10]

-

Purification: The product mixture is then separated and purified through a series of distillation columns to isolate phenol, acetone, and this compound.[10]

Caption: Industrial production of this compound via the cumene process.

Applications

The primary application of this compound is as a comonomer in the production of various polymers and resins to enhance their properties, particularly heat resistance.

-

Acrylonitrile-Butadiene-Styrene (ABS) Resins: Incorporating AMS in place of some of the styrene in ABS resins significantly improves their heat stability and impact strength.[2][7][31]

-

Styrene-Acrylonitrile (SAN) Copolymers: Similar to ABS, AMS is used to produce heat-resistant SAN copolymers.[31]

-

Adhesives and Coatings: AMS is used as a raw material for paints and adhesives.[7]

-

Plasticizers: It serves as a chemical intermediate in the manufacture of plasticizers.[30]

The following diagram illustrates the general workflow for the synthesis of heat-resistant ABS resin using this compound.

Caption: Workflow for the synthesis of heat-resistant ABS resin using AMS.

Conclusion

This compound is a versatile and industrially significant chemical with a unique set of properties and reactivity profile. Its role as a key component in high-performance polymers, particularly in enhancing thermal stability, underscores its importance in the materials science sector. This guide has provided a detailed overview of its fundamental characteristics, delved into the mechanisms of its key reactions, and offered practical experimental protocols. The visual representations of its industrial production and application in polymer synthesis further illuminate its journey from a chemical byproduct to a valuable building block. For researchers and professionals in related fields, a thorough understanding of this compound's chemistry is crucial for innovation in polymer design, process optimization, and the development of new materials.

References

- 1. US6649716B2 - Polymerization of this compound - Google Patents [patents.google.com]

- 2. US3594453A - Method of producing this compound resin - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. Attack of hydroxyl radicals to α-methyl-styrene sulfonate polymers and cerium-mediated repair via radical cations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. US7101941B2 - Method for anionic polymerization of α-methylstyrene - Google Patents [patents.google.com]

- 7. Alpha Methyl Styrene (AMS) [samechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst - UBC Library Open Collections [open.library.ubc.ca]

- 10. environmentalgenome.org [environmentalgenome.org]

- 11. α-Methylstyrene - Wikipedia [en.wikipedia.org]

- 12. Alpha Methyl Styrene (AMS) Cumene Process | Johnson Matthey [matthey.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry-online.com [chemistry-online.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. EP2822920A1 - Method for producing alpha-methyl styrene from cumene - Google Patents [patents.google.com]

- 18. polymersource.ca [polymersource.ca]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US3036053A - Copolymerization of styrene and this compound - Google Patents [patents.google.com]

- 21. tandfonline.com [tandfonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. US7381854B2 - Selective hydrogenation of alpha-methyl-styrene to cumene - Google Patents [patents.google.com]

- 26. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 27. youtube.com [youtube.com]

- 28. purechemistry.org [purechemistry.org]

- 29. Cumene process - Wikipedia [en.wikipedia.org]

- 30. AMS (Alpha Methyl Styrenes) [evonik.com]

- 31. US4874829A - Process for preparing α-methylstyrene-acrylonitrile polymers - Google Patents [patents.google.com]

alpha-Methylstyrene: A Comprehensive Overview for Researchers and Professionals

An In-depth Technical Guide to alpha-Methylstyrene

Introduction

This compound (AMS) is an organic compound with the chemical formula C₉H₁₀. It is a colorless liquid with a characteristic odor.[1] Structurally, it is a derivative of styrene with a methyl group attached to the alpha carbon of the vinyl group. While it shares similarities with styrene in its ability to polymerize, the presence of the methyl group imparts distinct properties, notably influencing the thermal stability of its polymers.[1] This guide provides a detailed examination of this compound, focusing on its chemical and physical properties, synthesis and production, key reactions, and its metabolic fate, making it a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

-

Chemical Name: (Prop-1-en-2-yl)benzene

-

Synonyms: Isopropenylbenzene, 2-Phenylpropene, AMS[2]

-

CAS Number: 98-83-9

-

Chemical Formula: C₉H₁₀

-

Molecular Weight: 118.18 g/mol

The structure of this compound consists of a benzene ring bonded to an isopropenyl group.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Colorless liquid | [3] |

| Melting Point | -23.2 °C | [3] |

| Boiling Point | 165.38 °C | [3] |

| Density | 0.91 g/cm³ at 20 °C | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ether, benzene, chloroform, acetone, carbon tetrachloride | [3] |

| Vapor Pressure | 1.9 mmHg at 20 °C | [1] |

| Flash Point | 53.9 °C | [3] |

| Refractive Index | 1.5359 at 25 °C | [3] |

Synthesis and Industrial Production

The primary method for the industrial production of this compound is as a byproduct of the cumene process, which is the main industrial route for the synthesis of phenol and acetone.[4][5]

The overall process involves the oxidation of cumene to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone. A side reaction in this process is the formation of this compound.[4]

A simplified workflow for the industrial production of this compound is illustrated in the diagram below.

References

An In-depth Technical Guide to the Synthesis of alpha-Methylstyrene as a Byproduct of the Cumene Process

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of alpha-methylstyrene (AMS) as a significant byproduct of the cumene process for phenol and acetone production. The document details the underlying chemical principles, process parameters, experimental methodologies, and pathways involved in the formation and purification of AMS.

Introduction to the Cumene Process

The cumene process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and acetone.[1] It involves the reaction of benzene and propylene to form cumene (isopropylbenzene), which is then oxidized to cumene hydroperoxide (CHP). The subsequent acid-catalyzed cleavage of CHP yields phenol and acetone.[1][2] This process is highly efficient, but it also generates several byproducts, with this compound being one of the most commercially significant.[1][3]

Chemical Principles of this compound Formation

The formation of this compound in the cumene process is not a direct result of the primary reaction pathway but rather stems from side reactions involving dimethylbenzyl alcohol (DMBA).

-

Formation of Dimethylbenzyl Alcohol (DMBA): During the air oxidation of cumene to cumene hydroperoxide, DMBA is formed as the principal side product.[2][4]

-

Dehydration of DMBA: In the acidic environment of the CHP cleavage reactor, DMBA undergoes dehydration to form this compound.[2][4] This reaction is catalyzed by the same strong mineral acids (typically sulfuric acid) used for the primary cleavage reaction.

The overall reaction for the formation of AMS from cumene can be summarized as a two-step process:

-

Oxidation: Cumene is oxidized to form both cumene hydroperoxide and dimethylbenzyl alcohol.

-

Cleavage and Dehydration: In the presence of an acid catalyst, CHP is cleaved to phenol and acetone, while DMBA is dehydrated to this compound.[4]

Process Description and Data

The cumene process can be broadly divided into three main stages: cumene synthesis, cumene oxidation, and CHP cleavage. AMS is primarily formed during the cleavage stage.

3.1. Cumene Synthesis (Alkylation)

Benzene is alkylated with propylene to produce cumene. This is a Friedel-Crafts alkylation reaction.

| Parameter | Value |

| Reactants | Benzene, Propylene |

| Catalyst | Lewis acids (e.g., Phosphoric acid) |

| Temperature | 250 °C |

| Pressure | 30 atm |

| Reference | [1][5] |

3.2. Cumene Oxidation

Cumene is oxidized with air to produce cumene hydroperoxide (CHP). This is a free radical chain reaction.

| Parameter | Value |

| Reactant | Cumene, Air (Oxygen) |

| Temperature | 100 - 113 °C |

| Pressure | 4.4 - 6 atm |

| Final CHP Concentration | 20 - 40 wt% |

| Heat of Reaction | -117 kJ/mol |

| Byproducts | Dimethylbenzyl alcohol (DMBA), Acetophenone |

| Reference | [3][6][7] |

3.3. Cumene Hydroperoxide (CHP) Cleavage

The concentrated CHP stream is cleaved in the presence of an acid catalyst to yield phenol and acetone. It is in this stage that the co-produced DMBA is dehydrated to AMS.

| Parameter | Value |

| Reactant | Cumene Hydroperoxide (CHP), Dimethylbenzyl alcohol (DMBA) |

| Catalyst | Strong mineral acids (e.g., Sulfuric acid), Solid acid catalysts |

| Temperature | 50 - 95 °C |

| Heat of Reaction (Cleavage) | -252 kJ/mol |

| Molar Selectivity to Phenol/Acetone | >99.5% (at <70°C) |

| AMS Yield from Cumene | Can be up to 6% |

| Other Byproducts | Acetophenone, Cumylphenols, AMS dimers |

| Reference | [3][8] |

Experimental Protocols

The following are generalized experimental protocols for the key stages of the cumene process leading to the formation of AMS.

4.1. Protocol for Cumene Oxidation

-

Reactor Setup: A batch or continuous reactor capable of handling elevated temperatures and pressures is used. For laboratory scale, a 250ml glass flask with a magnetic stirrer and a silicone bath for temperature control can be employed.[7]

-

Charging the Reactor: The reactor is charged with purified cumene.

-

Initiation: A radical initiator can be added to start the reaction, although CHP itself can act as an autocatalyst.[9]

-

Oxidation: Air is bubbled through the cumene at a controlled rate. The reaction is typically carried out at a temperature of around 100°C and a pressure of approximately 6 atm to maintain the liquid phase.[3]

-

Monitoring: The reaction is monitored by measuring the concentration of CHP, which is typically allowed to reach 25-40 wt%.[3][6]

-

Work-up: The resulting mixture contains unreacted cumene, CHP, DMBA, and acetophenone.

4.2. Protocol for CHP Cleavage and AMS Formation

-

Reactor Setup: The cleavage is performed in a reactor that allows for efficient heat removal due to the highly exothermic nature of the reaction.[7] A continuous stirred-tank reactor (CSTR) or a plug flow reactor is often used in industrial settings.

-

Catalyst: A strong mineral acid, such as sulfuric acid, is used as the catalyst.[1][8] Alternatively, solid acid catalysts like zeolites (e.g., ZSM-5, Beta) can be used to mitigate corrosion and environmental concerns.[8][9]

-

Reaction: The CHP/DMBA mixture from the oxidation step is fed into the reactor containing the acid catalyst. The temperature is maintained below 95°C, and often below 70°C, to ensure high selectivity towards phenol and acetone and to control the formation of byproducts.[3]

-

Quenching: The reaction is quenched by neutralizing the acid catalyst, for instance, with a sodium hydroxide solution.[3]

-

Product Mixture: The resulting crude product contains phenol, acetone, AMS, unreacted cumene, acetophenone, and other heavier byproducts.

4.3. Protocol for AMS Purification

-

Distillation: The neutralized product mixture is subjected to a series of distillation steps to separate the various components.

-

Acetone and Cumene Removal: Acetone and unreacted cumene are typically removed in the initial distillation columns.[10] The recovered cumene is recycled back to the oxidation reactor.[3][11]

-

AMS and Phenol Separation: The bottoms from the initial distillation, containing phenol, AMS, and heavier byproducts, are fed to another distillation column to separate the cumene/AMS fraction from the phenol.[10]

-

Final Purification: The AMS-rich stream is further purified through additional distillation to achieve high purity AMS (e.g., 99.7%).[3]

Signaling Pathways and Experimental Workflows

5.1. Cumene Process and AMS Formation Pathway

Caption: Overall pathway of the cumene process leading to the formation of this compound.

5.2. Experimental Workflow for AMS Synthesis and Purification

Caption: Step-by-step experimental workflow for the synthesis and purification of AMS.

Conclusion

The synthesis of this compound as a byproduct of the cumene process is a well-established industrial reality. Understanding the reaction mechanisms, process parameters, and purification methodologies is crucial for optimizing its yield and purity. While often considered a byproduct, AMS has significant commercial applications, making its efficient recovery and purification an important aspect of the overall economic viability of the cumene process. Future research may focus on developing more selective catalysts to either enhance or minimize the production of AMS based on market demands, as well as more energy-efficient purification techniques.

References

- 1. Cumene process - Wikipedia [en.wikipedia.org]

- 2. EP2822920A1 - Method for producing alpha-methyl styrene from cumene - Google Patents [patents.google.com]

- 3. environmentalgenome.org [environmentalgenome.org]

- 4. data.epo.org [data.epo.org]

- 5. Cumene_process [chemeurope.com]

- 6. scribd.com [scribd.com]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. US4333801A - Recovery of a cumene/alpha-methylstyrene fraction from a mixture thereof with phenol and water - Google Patents [patents.google.com]

- 11. US5905178A - Removal of α-methyl styrene from cumene - Google Patents [patents.google.com]

Spectroscopic Characterization of alpha-Methylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of alpha-methylstyrene, a versatile organic compound used in the synthesis of polymers and other materials. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, along with detailed experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 - 7.21 | m | 5H | Aromatic protons (C₆H₅) |

| 5.35 | s | 1H | Vinylic proton (=CH₂) |

| 5.08 | s | 1H | Vinylic proton (=CH₂) |

| 2.15 | s | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | Quaternary aromatic carbon (C-ipso) |

| 141.2 | Quaternary vinylic carbon (>C=) |

| 128.0 | Aromatic carbons (C-ortho, C-meta) |

| 127.3 | Aromatic carbon (C-para) |

| 113.1 | Vinylic carbon (=CH₂) |

| 25.5 | Methyl carbon (-CH₃) |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and vinylic C-H bonds, as well as its C=C double bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3020 | Medium | Aromatic and Vinylic C-H stretch |

| 2975 - 2850 | Medium | Aliphatic C-H stretch (methyl) |

| 1630 | Strong | C=C stretch (vinylic) |

| 1600, 1490, 1445 | Medium-Strong | C=C stretch (aromatic ring) |

| 900, 890 | Strong | =C-H bend (out-of-plane) |

| 770, 695 | Strong | C-H bend (aromatic, out-of-plane) |

Sample Preparation: Neat liquid film between NaCl plates[2][3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the phenyl ring with the double bond in this compound results in characteristic UV absorption.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| 242 | ~12,000 | Cyclohexane |

λmax: Wavelength of maximum absorbance

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation :

-